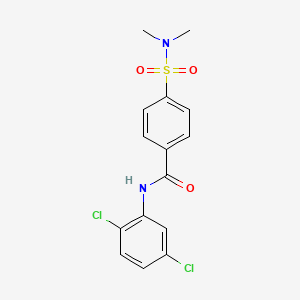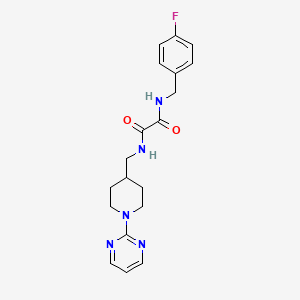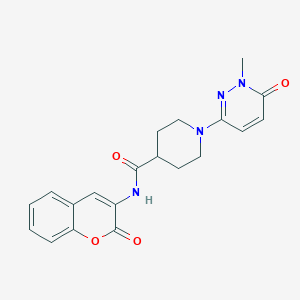
2-((2,4-Difluorobenzyl)(methyl)amino)cyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2,4-Difluorobenzyl)(methyl)amino)cyclopentan-1-ol is an organic compound characterized by the presence of a cyclopentanol ring substituted with a 2,4-difluorobenzyl group and a methylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Difluorobenzyl)(methyl)amino)cyclopentan-1-ol typically involves the following steps:
Formation of the 2,4-Difluorobenzylamine Intermediate: This can be achieved by reacting 2,4-difluorobenzyl chloride with ammonia or a primary amine under basic conditions.
Cyclopentanone Derivative Formation: Cyclopentanone is reacted with a suitable reagent to introduce the hydroxyl group, forming cyclopentan-1-ol.
Coupling Reaction: The 2,4-difluorobenzylamine intermediate is then coupled with the cyclopentan-1-ol derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-((2,4-Difluorobenzyl)(methyl)amino)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the aromatic ring.
Substitution: The fluorine atoms on the benzyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium hydride (NaH).
Major Products
Oxidation: Formation of 2-((2,4-Difluorobenzyl)(methyl)amino)cyclopentanone.
Reduction: Formation of 2-((2,4-Difluorobenzyl)(methyl)amino)cyclopentane.
Substitution: Formation of derivatives with substituted benzyl groups.
科学的研究の応用
2-((2,4-Difluorobenzyl)(methyl)amino)cyclopentan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with biological systems and its potential therapeutic effects.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
作用機序
The mechanism by which 2-((2,4-Difluorobenzyl)(methyl)amino)cyclopentan-1-ol exerts its effects involves its interaction with specific molecular targets. The presence of the difluorobenzyl group enhances its binding affinity to certain enzymes or receptors, while the cyclopentanol moiety may influence its pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
2-((2,4-Difluorobenzyl)(methyl)amino)cyclohexan-1-ol: Similar structure but with a cyclohexanol ring.
2-((2,4-Difluorobenzyl)(ethyl)amino)cyclopentan-1-ol: Similar structure but with an ethylamino group instead of a methylamino group.
2-((2,4-Difluorobenzyl)(methyl)amino)cyclopentan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
2-((2,4-Difluorobenzyl)(methyl)amino)cyclopentan-1-ol is unique due to the combination of its difluorobenzyl and cyclopentanol moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2-[(2,4-difluorophenyl)methyl-methylamino]cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c1-16(12-3-2-4-13(12)17)8-9-5-6-10(14)7-11(9)15/h5-7,12-13,17H,2-4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTUSIUBOUKAQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=C(C=C1)F)F)C2CCCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2908821.png)



![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2908825.png)
![5-(4-chlorophenyl)-1-[(4-ethylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2908828.png)
![tert-butylN-{2-[4-(aminomethyl)-1,3-oxazol-5-yl]ethyl}carbamatehydrochloride](/img/structure/B2908830.png)
![N-[1-(1-Methylpyrazol-3-yl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2908834.png)


